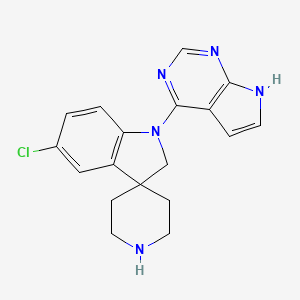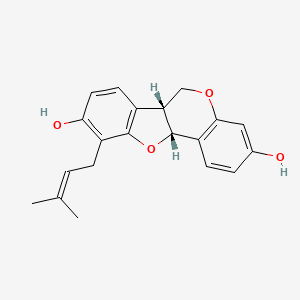
Phaseollidin
Übersicht
Beschreibung
Phaseollidin ist ein prenyliertes Isoflavonoid, das zur Klasse der Pterocarpane gehört. Es ist ein sekundärer Metabolit, der von Pflanzen produziert wird, insbesondere als Reaktion auf Stressfaktoren wie mikrobielle Infektionen oder physische Schäden. This compound ist bekannt für seine antimikrobiellen Eigenschaften und spielt eine entscheidende Rolle bei den Abwehrmechanismen von Pflanzen .
Wissenschaftliche Forschungsanwendungen
Phaseollidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Antimikrobielle Aktivität: This compound zeigt potente antimikrobielle Eigenschaften gegen verschiedene bakterielle und Pilzpathogene.
Antioxidative Eigenschaften: Es wurde auf seine antioxidativen Eigenschaften untersucht, die zur Reduzierung von oxidativem Stress in biologischen Systemen beitragen können.
Potenzielle Antikrebsaktivität: Forschungen haben gezeigt, dass this compound potenzielle Antikrebsaktivitäten haben könnte, was es zu einem Kandidaten für weitere Studien in der Krebsbehandlung macht.
Wirkmechanismus
Phaseollidin übt seine Wirkungen hauptsächlich durch seine antimikrobielle Aktivität aus. Es zielt auf mikrobielle Zellwände und Membranen ab, stört deren Integrität und führt zum Zelltod. Die genauen molekularen Ziele und Pfade, die an seinem Wirkungsmechanismus beteiligt sind, werden noch untersucht, aber es wird angenommen, dass es essentielle zelluläre Prozesse in Mikroben stört .
Biochemische Analyse
Biochemical Properties
Phaseollidin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is involved in the process of enzyme activities and isoflavonoid biosynthesis . The compound also exhibits locomotor activity and can inhibit the growth of tumor cells in vitro .
Cellular Effects
This compound has been found to influence various types of cells and cellular processes . It has been shown to inhibit the development of metastatic breast cancer in mice
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression . It is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound has been shown to inhibit the development of metastatic breast cancer in mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with the enzyme this compound hydratase (EC 4.2.1.97), which catalyzes a chemical reaction involving this compound . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Phaseollidin kann durch die Prenylierung von 3,9-Dihydroxypterocarpan (DHP) unter Verwendung von Dimethylallylpyrophosphat (DMAPP) als Prenyldonor synthetisiert werden. Diese Reaktion wird durch eine Prenyltransferase-Enzym katalysiert, das in der mikrosomalen Fraktion von Elicitor-herausgeforderten Bohnenzellkulturen gefunden wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von DMAPP und DHP in Gegenwart des Enzyms, wobei eine starke Produktinhibition mit this compound und Phaseollin beobachtet wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Extraktion aus Bohnenwurzeln, insbesondere aus Phaseolus vulgaris. Der Prozess umfasst die wiederholte Kieselgel- und LH20-Chromatographie, gefolgt von der Reinigung mittels Umkehrphasen-HPLC . Diese Methode stellt die Isolierung von reinem this compound für verschiedene Anwendungen sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phaseollidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydratation: Katalysiert durch das Enzym this compound-Hydratase, das this compound-Hydrat in this compound und Wasser umwandelt.
Oxidation und Reduktion: this compound kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.
Häufige Reagenzien und Bedingungen
Hydratation: Das Enzym this compound-Hydratase aus Fusarium solani wird üblicherweise für die Hydratationsreaktion verwendet.
Oxidation und Reduktion: Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Hydratationsreaktion gebildet wird, ist this compound selbst, zusammen mit Wasser .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phaseollin: Ein weiteres prenyliertes Isoflavonoid mit ähnlichen antimikrobiellen Eigenschaften.
Medicarpin: Ein Pterocarpan mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.
Einzigartigkeit
Phaseollidin ist aufgrund seines spezifischen Prenylierungsmusters und seiner potenten antimikrobiellen Aktivität einzigartig.
Eigenschaften
IUPAC Name |
10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYIUYVHYPQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37831-70-2 | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 - 69 °C | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phaseollidin exert its antifungal activity?
A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.
Q2: What are the downstream effects of this compound on fungal pathogens?
A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]
Q4: What spectroscopic data is available for this compound?
A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.
Q5: How is this compound synthesized in plants?
A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]
Q6: Where does this compound accumulate in plants?
A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []
Q7: What factors influence this compound accumulation in plants?
A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []
Q8: Can external stimuli induce this compound production?
A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.
Q9: Against which fungal pathogens is this compound effective?
A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]
Q10: What is the potential of this compound in agriculture?
A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]
Q11: Can fungal pathogens develop resistance to this compound?
A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.
Q12: Do any fungal species possess mechanisms to detoxify this compound?
A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.
Q13: What are the future research directions for this compound?
A13: Further research should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


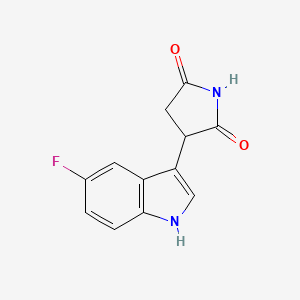
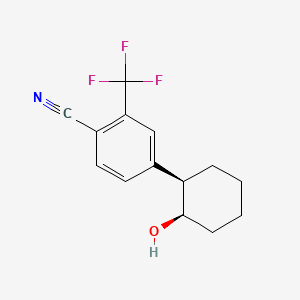
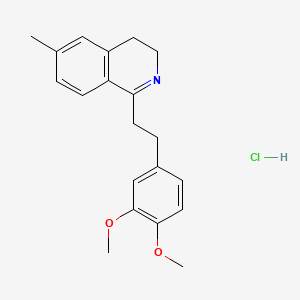

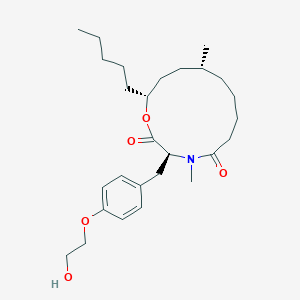
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)
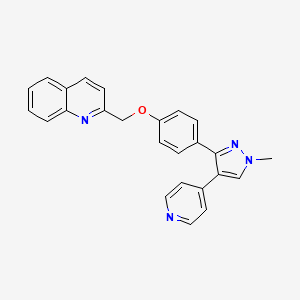
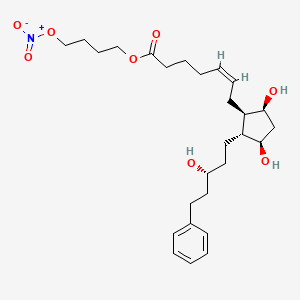
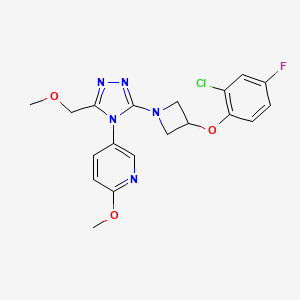

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)
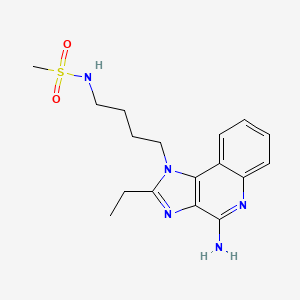
![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)
